2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes cyano, ethoxy, and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethoxylation of a phenyl ring, typically using ethyl bromide and a base such as sodium ethoxide.
Nitration and Reduction: The ethoxyphenyl compound is then nitrated using a mixture of nitric and sulfuric acids, followed by reduction to form the corresponding amine.
Cyano Group Introduction: The amine is then reacted with cyanogen bromide to introduce the cyano group.
Cyclopentylamine Derivative Formation: Separately, cyclopentanone is converted to 1-cyanocyclopentylamine through a series of reactions involving amination and cyanation.
Final Coupling Reaction: The final step involves coupling the 5-cyano-2-ethoxyphenylamine with the 1-cyanocyclopentylamine derivative in the presence of acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the cyano groups to amines.
Substitution: The ethoxy and amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used but can include various substituted amides, amines, and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Chemistry: The compound might be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amide linkage provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with similar reactivity but lacking the ethoxy and cyclopentyl groups.
N-cyanoacetyl-2-ethoxyaniline: Similar structure but with different substituents on the amine group.
1-cyanocyclopentylamine: Shares the cyclopentyl and cyano groups but lacks the ethoxyphenyl moiety.
Uniqueness
2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of both cyano and ethoxy groups, along with the cyclopentyl ring, makes it a versatile compound for various chemical transformations and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(5-cyano-2-ethoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-23-15-6-5-13(10-18)9-14(15)20-11-16(22)21-17(12-19)7-3-4-8-17/h5-6,9,20H,2-4,7-8,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGSDBANSXSCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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